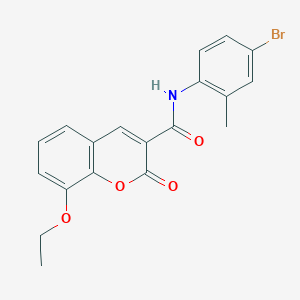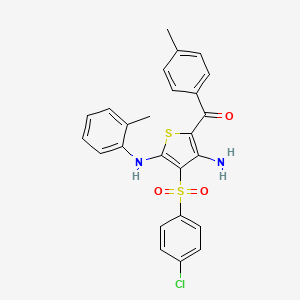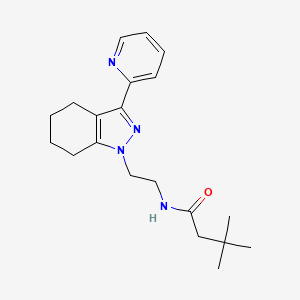![molecular formula C17H15ClN2OS B2902578 (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006987-76-3](/img/structure/B2902578.png)
(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound with a complex molecular structure It belongs to the class of benzamide derivatives and features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms
Wirkmechanismus
Target of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is known that similar compounds can interact with their targets, leading to cytotoxic effects . This suggests that (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also interact with its targets in a similar manner, leading to cytotoxic effects.
Biochemical Pathways
Similar compounds have been found to affect mycobacterium tuberculosis energetics , suggesting that this compound may also have an impact on similar biochemical pathways.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their in vitro cytotoxic activity , suggesting that this compound may also have similar pharmacokinetic properties.
Result of Action
Similar compounds have shown good cytotoxicity against tested cell lines , suggesting that this compound may also have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiazoles, with chloro-substituted benzoyl chloride under specific reaction conditions, including the use of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The choice of reagents and solvents is crucial to minimize environmental impact and ensure compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity against various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
2-chlorobenzamide: A simpler benzamide derivative without the thiazole ring.
3,5,6-trimethylbenzo[d]thiazole: A thiazole derivative without the benzamide group.
N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: A related compound without the chlorine substitution.
Uniqueness: (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its combination of the chloro-substituted benzamide group and the trimethylated thiazole ring. This unique structure imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-8-14-15(9-11(10)2)22-17(20(14)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPGSXLGEAKLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CC=CC=C3Cl)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2902505.png)

![N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2902507.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2902508.png)
![1-[(3-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2902509.png)

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2902513.png)
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2902514.png)

